(2R,3R)-3-hydroxypiperidine-2-carboxylic acid (2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 176019-04-8
VCID: VC20923212
InChI: InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
SMILES: C1CC(C(NC1)C(=O)O)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

CAS No.: 176019-04-8

Cat. No.: VC20923212

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid - 176019-04-8

Specification

CAS No. 176019-04-8
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Standard InChI Key FDMYUQHVJYNDLI-RFZPGFLSSA-N
Isomeric SMILES C1C[C@H]([C@@H](NC1)C(=O)O)O
SMILES C1CC(C(NC1)C(=O)O)O
Canonical SMILES C1CC(C(NC1)C(=O)O)O

Introduction

Chemical Identity and Structural Properties

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid, also commonly known as trans-3-hydroxypipecolic acid, is a non-proteinogenic cyclic α-amino acid featuring a six-membered piperidine ring with specific stereochemistry . The compound possesses two stereogenic centers at positions 2 and 3, both with R configuration, creating the trans relationship between the carboxylic acid and hydroxyl groups.

Basic Identification Data

ParameterValue
CAS Number176019-04-8
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
IUPAC Name(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Common Synonymstrans-3-hydroxypipecolic acid, 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-

Physical and Chemical Properties

The compound features a hydroxyl-substituted piperidine ring with a carboxylic acid moiety, giving it distinctive chemical properties. Based on computational analysis, the compound exhibits the following characteristics :

PropertyValue
XLogP3-2.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass145.07389321 Da
Topological Polar Surface Area69.6 Ų
Heavy Atom Count10
Defined Atom Stereocenter Count2
The negative XLogP3 value indicates high hydrophilicity, consistent with the presence of multiple polar functional groups. The molecule's relatively low rotatable bond count (1) suggests limited conformational flexibility, which can be advantageous for binding specificity in biological systems.

Stereochemistry and Structural Significance

Stereochemical Configuration

The (2R,3R) configuration designates the absolute stereochemistry at the two chiral centers. This trans stereochemical relationship between the carboxylic acid and hydroxyl groups is critical to the compound's biological activity and synthetic utility . The InChI and SMILES notations provide standardized representations of this stereochemistry:

NotationValue
InChIInChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
SMILESC1CC@HO

Structural Comparison with Related Compounds

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid belongs to a family of hydroxylated pipecolic acids. It differs from its pyrrolidine analog, (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid (trans-3-hydroxy-D-proline), which contains a five-membered ring instead of six . This structural difference significantly affects the conformational properties and biological activities of these compounds.

Synthesis Methods

Several synthetic approaches have been developed for the stereoselective preparation of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, each with unique advantages in terms of efficiency, scalability, and stereoselectivity.

Chemo-Enzymatic Synthesis

A notable synthetic route involves a chemo-enzymatic approach that combines chemical transformations with enzymatic resolution . This method involves:

Sharpless-Based Asymmetric Synthesis

Another important synthetic strategy employs Sharpless asymmetric methodologies as key steps :

  • Starting from commercially available 1,4-butanediol

  • Implementing Sharpless asymmetric dihydroxylation

  • Following with asymmetric epoxidation

  • Stereoselective ring opening and functional group transformations
    This approach provides access to both enantiomers of trans-3-hydroxypipecolic acid with high stereochemical control .

Scalable Synthesis via Chiral Building Blocks

A scalable synthesis has been developed using (−)-trans-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-3-ol as a versatile chiral building block . This approach is particularly valuable for large-scale production, making the compound more accessible for research applications.

Applications and Research Significance

Pharmaceutical Research

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid serves as an important building block in pharmaceutical research due to its unique stereochemistry and functionality . The hydroxylated piperidine ring is a common structural motif found in numerous biologically active compounds.

Natural Product Synthesis

The compound has been utilized as a key intermediate in the total synthesis of various natural products containing the hydroxylated piperidine structural motif . Its well-defined stereochemistry makes it valuable for constructing complex molecules with specific biological activities.

Protein Degrader Building Blocks

Research indicates that derivatives of hydroxypipecolic acids serve as important components in the development of protein degrader molecules, which have emerged as a significant class of therapeutic agents . The specific stereochemistry and functionality of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid make it particularly suitable for this application.

SupplierCatalog NumberPurityPackage Size
Changzhou Extraordinary PharmatechNot specified≥99%Min. Order: 1 Gram
AChemBlockQ6122097%Not specified
CymitQuimica10-F61902197%100mg
Storage recommendations typically suggest keeping the compound in dry, ventilated conditions at a temperature less than standard room temperature . The compound is primarily sold for research purposes, with restrictions on its use for commercial applications.

Recent Research Developments

Recent research has focused on improving the synthetic efficiency and stereoselectivity of hydroxypipecolic acid derivatives. These efforts have led to more accessible synthetic routes with higher yields and better stereochemical control .
The development of concise synthesis methods has facilitated the exploration of structure-activity relationships in compounds containing the hydroxypipecolic acid motif. This has contributed to a better understanding of how these structures interact with biological targets .
Studies have also investigated the potential of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid and related compounds as glycosidase inhibitors , highlighting their potential therapeutic applications in various disease conditions.

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